molecular formula C₂₇H₃₆O₇ B018498 Budesonide 21-acetate CAS No. 51333-05-2

Budesonide 21-acetate

Katalognummer: B018498
CAS-Nummer: 51333-05-2
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: QZIYSFVNRMBENV-PONRWWDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Contextualization as a Steroidal Ester Derivative within the Glucocorticoid Class

Budesonide 21-acetate is a synthetic corticosteroid and a C-21 acetylated derivative of budesonide. smolecule.com Its foundational structure is the pregnane skeleton, characteristic of all corticosteroids, which is a C21 steroid framework. The glucocorticoid class of steroid hormones is distinguished by its potent anti-inflammatory and immunosuppressive properties.

The chemical structure of this compound features an acetate group esterified at the C-21 position of the parent budesonide molecule. smolecule.com This seemingly minor alteration significantly modifies the compound's physicochemical properties, such as its polarity and solubility, while retaining the core steroidal structure necessary for interaction with glucocorticoid receptors. smolecule.com The presence of the butylidenebis(oxy) group at the 16α and 17α positions is a defining feature of budesonide and its derivatives, contributing to its high local anti-inflammatory potency.

Significance in Glucocorticoid Research and Pharmaceutical Analytics

The primary significance of this compound lies not in therapeutic applications, but in its crucial role within pharmaceutical analytics and quality assurance. smolecule.com It is recognized as a key impurity of budesonide, designated as "Budesonide Impurity K" by the European Pharmacopoeia (EP) and also listed as a USP impurity. smolecule.comallmpus.comsynzeal.comnih.govsynthinkchemicals.comchemicea.com

Its importance stems from several factors:

Reference Standard: As a well-characterized chemical entity, it serves as a reference standard for the development and validation of analytical methods aimed at detecting and quantifying impurities in budesonide drug products. smolecule.comsynzeal.com This ensures the purity, safety, and consistency of commercially available budesonide formulations. smolecule.com

Impurity Profiling: The synthesis and manufacturing processes of budesonide can lead to the formation of related substances, including this compound. Regulatory bodies require stringent control over these impurities. Therefore, understanding the formation, identification, and quantification of this compound is essential for drug manufacturers.

Forced Degradation Studies: In the development of stability-indicating analytical methods, forced degradation studies are conducted on the active pharmaceutical ingredient (API). This compound can be a potential degradant and is used to challenge the specificity of these analytical methods.

Overview of Core Research Domains Pertaining to the Chemical Compound

Research involving this compound is primarily concentrated in the following domains:

Synthesis and Characterization: The synthesis of this compound is a key area of research, often starting from 16α-Hydroxyprednisolone. smolecule.com The process typically involves the acetylation of the 21-hydroxyl group. smolecule.com Detailed characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography is performed to confirm its structure and purity. lgcstandards.com

Analytical Method Development: A significant body of research focuses on developing and validating various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the separation and quantification of budesonide from its impurities, including this compound. researchgate.netresearchgate.netrjptonline.org These methods are crucial for routine quality control in the pharmaceutical industry.

Stability and Degradation Pathway Analysis: Understanding the stability of budesonide under various stress conditions (e.g., acid, base, oxidative, photolytic, and thermal stress) is vital. Research in this area investigates the formation of degradation products, with this compound being a potential candidate, to establish the degradation pathways of the parent drug.

Physicochemical Properties and Identification Data

The following tables provide key identification and physicochemical data for this compound.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name [2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate smolecule.comnih.gov
CAS Number 51333-05-2 smolecule.comallmpus.comsynzeal.comnih.govsynthinkchemicals.com
Molecular Formula C₂₇H₃₆O₇ smolecule.comallmpus.comnih.govsynthinkchemicals.comnih.gov

| Synonyms | Budesonide EP Impurity K, 21-Acetoxy Budesonide allmpus.comnih.govsynthinkchemicals.comchemicea.com |

Table 2: Physicochemical Data for this compound

Property Value
Molecular Weight 472.57 g/mol allmpus.comsynthinkchemicals.comnih.gov
Appearance White to Off-White Solid lgcstandards.com
Solubility Slightly soluble in Chloroform and Methanol lgcstandards.com
Melting Point 156 - 158°C (decomposes) lgcstandards.com

| Specific Rotation | +90.1° (c = 0.3, Chloroform) lgcstandards.com |

Research Findings on Synthesis and Analysis

Research into budesonide derivatives has explored various synthetic pathways. For instance, the synthesis of acetate conjugates of budesonide can be achieved by reacting budesonide with chloroacetyl chloride in N,N-dimethylformamide. nih.gov This is followed by further reactions to introduce different amine groups, demonstrating the reactivity of the C21 position for creating various ester derivatives. nih.gov

Analytical methods for budesonide and its related compounds are well-documented. HPLC methods are commonly employed, often using a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer. researchgate.netresearchgate.net For example, one validated HPLC method for budesonide uses a mobile phase of acetonitrile and 10 mM ammonium acetate (63:37% v/v) with UV detection at 254 nm. researchgate.net Such methods are validated for specificity, linearity, precision, and accuracy to ensure they can reliably separate and quantify budesonide from impurities like this compound. researchgate.netnih.gov

Synthesis of Budesonide 21-Conjugates and Ester Prodrugs

The development of budesonide 21-conjugates and ester prodrugs is a key area of research aimed at improving the therapeutic properties of the parent drug, such as its solubility and pharmacokinetic profile.

Eigenschaften

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYSFVNRMBENV-PONRWWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535536
Record name 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-Hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51333-05-2
Record name (11β,16α)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxypregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51333-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Budesonide 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-Hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUDESONIDE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ2VA5QDS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Budesonide 21-acetate

1 Strategic Derivatization at the C-21 Hydroxyl Position

The hydroxyl group at the C-21 position of the budesonide structure is the primary target for chemical modification. smolecule.comnih.govresearchgate.net Esterification at this site allows for the attachment of various promoieties, transforming budesonide into a prodrug. These prodrugs are designed to be inactive until they are hydrolyzed in the body to release the active budesonide molecule. mdpi.comresearchgate.net

A prevalent strategy involves a two-step acylation process. The first step is the synthesis of budesonide-21-chloracetate, which acts as a versatile intermediate. smolecule.comnih.gov This intermediate contains a reactive chloroacetyl group that is susceptible to nucleophilic substitution. In the second step, this intermediate is reacted with various nucleophiles, such as amines or the carboxylate groups of amino acids, often facilitated by sodium iodide, to yield the final ester conjugates. smolecule.comnih.gov This approach allows for the systematic introduction of a wide range of functional groups to the C-21 position, thereby fine-tuning the properties of the resulting prodrug.

Synthesis of Amino Acid Ester Conjugates of Budesonide

Amino acid conjugates of budesonide represent a significant class of prodrugs designed to enhance properties like water solubility. nih.govresearchgate.net The synthesis typically involves the esterification of the C-21 hydroxyl group of budesonide with the carboxyl group of an N-protected amino acid. nih.govdovepress.com

In a typical procedure, N-Boc-protected amino acids (such as Boc-glycine, Boc-alanine, or Boc-phenylalanine) are used. nih.gov The coupling reaction is catalyzed by EDCI and DMAP in a solvent like dichloromethane. nih.gov The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for several hours to produce the N-Boc-amino acid ester conjugate of budesonide. nih.govresearchgate.net Following the successful coupling, the N-Boc protecting group is removed. This deprotection step is commonly achieved using trifluoroacetic acid in dichloromethane at a low temperature (e.g., 0°C), which yields the final, water-soluble amino acid ester conjugate of budesonide. nih.govresearchgate.net For example, budesonide-21-glycine ester has been synthesized with a yield of 96.1% after deprotection. researchgate.net

Table 3: Synthesis of Budesonide 21-Amino Acid Ester Conjugates

Budesonide Conjugate N-Protected Amino Acid Coupling Catalysts Deprotection Agent Final Yield Reference(s)
Budesonide-21-glycine ester Boc-glycine EDCI / DMAP Trifluoroacetic acid 96.1% nih.govresearchgate.net
Budesonide-21-alanine ester Boc-alanine EDCI / DMAP Trifluoroacetic acid Not specified nih.govresearchgate.net
Budesonide-21-phenylalanine ester Boc-phenylalanine EDCI / DMAP Trifluoroacetic acid Not specified nih.govresearchgate.net

Synthesis of Phosphate Ester Prodrugs (e.g., Budesonide 21-Phosphate)

To enhance the aqueous solubility of poorly soluble drugs like budesonide, phosphate ester prodrugs are synthesized. mdpi.com Budesonide 21-phosphate (Bud-21P) is a key example, designed to be acted upon by endogenous alkaline phosphatases in the body to release the active parent drug. mdpi.comresearchgate.net

Historically, the synthesis of Bud-21P involved the reaction of budesonide with diphosphoryl chloride in tetrahydrofuran (THF) at a low temperature of -40 °C. mdpi.comgoogle.com This method, while effective, presents several challenges. Diphosphoryl chloride is highly reactive with water, necessitating stringent moisture-free conditions and making the chemical procedures more expensive. mdpi.com The reaction is also strongly exothermic, requiring carefully controlled low-temperature environments. mdpi.com

A more recent, straightforward, and safer one-pot procedure has been developed. nih.gov This method involves reacting budesonide with tetrabutylammonium hydrogen phosphate and trichloroacetonitrile in an acetonitrile solvent at room temperature. mdpi.comgoogle.com The reaction proceeds over 24 hours and produces Bud-21P with a high yield of 83%. mdpi.comgoogle.com This approach is more manageable, less expensive, and safer than the traditional diphosphoryl chloride method. mdpi.comnih.gov

The resulting Bud-21P can be further converted into its highly water-soluble disodium salt (Bud-21P-Na2). mdpi.comresearchgate.net This is achieved by suspending Bud-21P in water and titrating it with a sodium hydroxide (NaOH) solution to a pH of approximately 7.9, which yields the desired salt after solvent removal. mdpi.comgoogle.com The disodium salt is described as "freely soluble in water," a significant improvement over the parent budesonide, which is virtually insoluble. mdpi.com

ParameterDiphosphoryl Chloride MethodTetrabutylammonium Hydrogen Phosphate Method
ReagentsBudesonide, diphosphoryl chlorideBudesonide, tetrabutylammonium dihydrogen phosphate, trichloroacetonitrile
SolventTetrahydrofuran (THF)Acetonitrile
Temperature-40 °CRoom Temperature
Yield~75% google.com83% mdpi.comgoogle.com
Safety/HandlingStrongly exothermic, moisture-sensitive reagent, requires expensive procedures. mdpi.comMore manageable, safer, no strong acids produced during reaction. mdpi.comresearchgate.net

Continuous Flow Chemistry Approaches for Steroid Synthesis

Continuous flow chemistry offers a modern, cost-effective, and scalable alternative to traditional batch processing for steroid synthesis. amt.ukresearchgate.net Research into the continuous flow synthesis of budesonide itself from 16α-Hydroxy Prednisolone (16-HPS) demonstrates the advantages of this technology. amt.uk

In this process, a flow reactor is used to react 16-HPS with butyraldehyde. amt.uk The key parameters, including flow rate, temperature, residence time, and solvent volumes, are carefully controlled to optimize the reaction and achieve the desired molar ratio of the budesonide epimers (22R and 22S). amt.ukresearchgate.net This method avoids the use of highly corrosive acids, like hydrobromic acid (HBr), which are often required in batch methods and pose significant hazards on an industrial scale. amt.uk

The adoption of continuous flow processes for budesonide synthesis provides significant benefits, including reduced effluent generation and the elimination of costly purification steps that are necessary for batch-produced steroids. amt.uk The precise control over reaction conditions afforded by flow chemistry also allows for particle size optimization to obtain the desired solid product directly. amt.ukresearchgate.net This technology is readily transferable to industrial-scale production. amt.uk

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Process TypeDiscrete batches in large reactorsContinuous stream in small channels/tubing researchgate.net
Reagent HandlingOften requires corrosive acids (e.g., HBr, hydrofluoric acid). amt.ukgoogle.comCan avoid highly corrosive acids, improving safety. amt.uk
Process ControlHarsh reaction conditions, complex steps. google.comPrecise control over temperature, pressure, and residence time. amt.ukresearchgate.net
PurificationRequires expensive and repeated purification steps. amt.ukgoogle.comReduced need for purification, cost-effective. amt.uk
ScalabilityIndustrialization cost can be high. google.comReadily transferable to industrial scale-up. amt.uk
Epimer ControlDifficult to control the desired ratio of epimers. amt.ukOptimized control over the molar ratio of epimers. amt.ukresearchgate.net

Reactivity and Fundamental Chemical Reactions of the 21-Acetate Moiety

The chemical behavior of budesonide 21-acetate is defined by the reactivity of its functional groups, particularly the ester at the C-21 position and the core steroid structure.

Acetylation Reactions and Mechanisms

The synthesis of this compound is fundamentally an acetylation reaction. smolecule.com This process involves the esterification of the 21-hydroxyl group of a steroid precursor, typically 11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione (also known as 16α-Hydroxy Prednisolone). smolecule.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group attacks an acetylating agent, such as acetic anhydride or acetyl chloride, usually in the presence of a base. smolecule.com

A versatile two-step protocol is also employed for creating a variety of this compound derivatives. smolecule.com In the first step, budesonide is reacted with chloroacetyl chloride to form a key intermediate, budesonide-21-chloroacetate, with a yield of over 98%. smolecule.comresearchgate.net This intermediate can then undergo nucleophilic substitution with various amines or amino acids to produce a range of acetate conjugates. smolecule.comnih.gov This modification at the C-21 position alters the compound's physical properties, such as solubility and metabolic stability. smolecule.com

Hydrolysis Kinetics and Ester Cleavage Mechanisms

The 21-acetate ester bond in this compound is susceptible to hydrolysis, a reaction that cleaves the ester to release the parent compound, budesonide. smolecule.com This cleavage is a critical aspect of its behavior, particularly for prodrugs designed to release the active drug under specific physiological conditions.

The stability and hydrolysis kinetics of budesonide conjugates have been studied in various media. nih.gov For instance, certain amino acid ester conjugates, like budesonide-21-glycine ester and budesonide-21-alanine ester, demonstrate gradual hydrolysis in simulated alveolar fluid and lung homogenates, while they break down more rapidly in plasma. researchgate.net The rate of hydrolysis is pH-dependent. nih.govnottingham.ac.uk Studies have tracked the stability of conjugates over 48 hours in buffers at pH 1.2, 6.8, and 7.4, revealing different degradation profiles for each compound. nih.gov This differential stability is crucial for designing targeted drug delivery systems.

CompoundHydrolysis Behavior/StabilityReference
Budesonide-21-glycine ester (3a)Gradually and slowly hydrolyzed into Budesonide in alveolar fluid and lung homogenate; breaks down quickly in plasma. researchgate.net
Budesonide-21-alanine ester (3c)Gradually and slowly hydrolyzed into Budesonide in alveolar fluid and lung homogenate; breaks down quickly in plasma. researchgate.net
Various Conjugates (3a, 3c, 3d, 3e)Stability tested in pH 1.2, 6.8, and 7.4 buffers over 48 hours to determine hydrolysis curves. nih.gov
PEG-prednisolone conjugatesHydrolysis rates are pH-dependent, with half-lives of hours at physiological pH (7.4). nottingham.ac.uk

Oxidation and Reduction Pathways of the Steroid Nucleus

Like other steroids, the budesonide nucleus can undergo oxidation and reduction reactions, which are central to its metabolism and can affect its biological activity. smolecule.com The primary metabolic pathway for budesonide involves oxidation of the steroid core by the cytochrome P450 enzyme CYP3A4. mdpi.comdrugbank.comnih.gov This extensive first-pass metabolism in the liver converts budesonide into two major, largely inactive metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone. mdpi.comdrugbank.comisciii.es The glucocorticoid activity of these metabolites is less than 1% of the parent compound. drugbank.comisciii.es

In addition to oxidation, reduction reactions can also occur on the steroid nucleus. For example, studies on related corticosteroids have shown that the ketone group at the C-20 position can be microbially reduced to a hydroxy group (e.g., 20β-hydroxy-prednisone). semanticscholar.org This suggests a potential reduction pathway for the C-20 ketone of budesonide.

Furthermore, the mechanism of action of glucocorticoids is tied to cellular redox-sensitive pathways. They recruit histone deacetylase 2 (HDAC2) to suppress inflammatory gene expression. mdpi.comnih.govucl.ac.be The activity of HDAC2 itself can be diminished by oxidative stress, which is a factor in corticosteroid resistance. nih.govnih.gov

Advanced Analytical Characterization and Impurity Profiling of Budesonide 21-acetate

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for the analytical characterization and impurity profiling of budesonide and its related substances, including Budesonide 21-acetate. smolecule.comamazonaws.com High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools employed for this purpose. amazonaws.comrjptonline.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods are crucial for the accurate analysis of this compound. nih.govnanobioletters.com These methods are designed to be specific, linear, accurate, precise, and robust, ensuring reliable quantification and impurity profiling. nih.govnih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of budesonide and its impurities. nih.govsielc.com These methods typically utilize a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase. nih.govresearchgate.net

One RP-HPLC method for budesonide analysis employed a μ-Bondapak C18 column with a mobile phase of acetonitrile and monobasic potassium phosphate (pH 3.2) at a 55:45 ratio. nih.gov Another method utilized a Hypersil C18 column with a mobile phase consisting of ethanol, acetonitrile, and phosphate buffer (pH 3.4) in a 2:30:68 v/v/v ratio. nih.gov The United States Pharmacopeia (USP) specifies an LC method for the limit of this compound using a 4.6-mm × 15-cm L1 packing column with a mobile phase of acetonitrile and a buffer of monobasic sodium phosphate and phosphoric acid (32:68). uspnf.com

Table 1: Examples of Reverse Phase HPLC Methods for Budesonide Analysis

ColumnMobile PhaseFlow RateDetectionReference
μ-Bondapak C18 (250 mm × 4.6 mm, 5 μm)Acetonitrile: Monobasic potassium phosphate (pH 3.2) (55:45)1 ml/minUV at 244 nm nih.gov
Hypersil C18Ethanol:Acetonitrile:Phosphate buffer (pH 3.4; 25.6 mM) (2:30:68, v/v/v)1.5 ml/minUV at 240 nm nih.gov
Zorbox C18Formic acid:Acetonitrile:Methanol (25:10:65)1.0 ml/minPDA at 240 nm researchgate.net
L1 packing (4.6-mm × 15-cm; 5-µm)Acetonitrile and Buffer (32:68)1.5 mL/minUV 254 nm uspnf.com

Stability-indicating HPLC methods are essential for distinguishing the active pharmaceutical ingredient from its degradation products. nanobioletters.comnih.gov These methods are validated by subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and heat to ensure that any resulting degradants are well-separated from the main peak. nih.govresearchgate.net

A novel stability-indicating HPLC method was developed that successfully separated the epimers of budesonide, their related impurities, and degradation products. nih.gov This method demonstrated a linear UV response, good system precision and accuracy, and high sensitivity and specificity for budesonide. nih.gov Another study developed a stability-indicating RP-HPLC method for budesonide suppositories, which was validated according to ICH Q2 guidelines. nanobioletters.com Forced degradation studies confirmed the method's selectivity in detecting budesonide under various degradation scenarios. nanobioletters.com

Both gradient and isocratic elution modes are utilized in the HPLC analysis of budesonide and its related compounds. tijer.org In isocratic elution, the mobile phase composition remains constant throughout the run, which is a simpler approach. researchgate.nettijer.org Gradient elution involves changing the mobile phase composition during the analysis, which is often necessary to resolve complex mixtures of impurities with different polarities. scirp.orgnih.gov

For instance, a gradient method for analyzing budesonide and its photodegradation impurity used a mobile phase system consisting of water (A) and acetonitrile (B), with the percentage of B changing over time. scirp.org Conversely, an isocratic method for budesonide and its hemiesters used a constant mobile phase of acetonitrile and monobasic potassium phosphate. researchgate.net

Stability-Indicating HPLC Methods

High-Performance Thin-Layer Chromatography (HPTLC) Applications

HPTLC is another valuable chromatographic technique for the analysis of budesonide. amazonaws.cominnovareacademics.in It offers the advantage of analyzing multiple samples simultaneously. A stability-indicating HPTLC method for budesonide was developed using aluminum plates pre-coated with silica gel 60 F254 as the stationary phase and a mobile phase of ethyl acetate and toluene (7:3 v/v). innovareacademics.in Densitometric evaluation was performed at 246 nm. innovareacademics.in Another HPTLC method for the simultaneous estimation of budesonide and levalbuterol hydrochloride used a mobile phase of toluene, methanol, and triethylamine (7:3:0.2, v/v/v) with quantification at 275 nm. researchgate.net

Table 2: HPTLC Method Parameters for Budesonide Analysis

Stationary PhaseMobile PhaseDetection WavelengthRf Value of BudesonideReference
Silica gel 60 F254Ethyl acetate: Toluene (7:3) v/v246 nm0.48 ± 0.03 innovareacademics.in
Silica gel 60 F254Toluene: Methanol: Triethylamine (7:3:0.2, v/v/v)275 nm0.61 ± 0.02 researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Degradation Studies

UPLC is a more recent advancement in liquid chromatography that offers higher resolution, sensitivity, and speed compared to conventional HPLC. researchgate.netcosmosscholars.com It is particularly useful for complex degradation studies. Forced degradation studies of budesonide, along with other compounds, have been conducted using UPLC to understand its chemical stability under various stress conditions as per ICH guidelines. cosmosscholars.com In one study, UPLC was coupled with mass spectrometry (LC-MS/MS) to identify and characterize degradation products of budesonide in respules formulation, demonstrating the power of this technique in impurity profiling. researchgate.net

Spectroscopic Elucidation Methods

Spectroscopic methods are fundamental in confirming the chemical structure of this compound and identifying potential impurities. These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules like this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. In a study of budesonide conjugates, the ¹H NMR spectrum of the parent budesonide in deuterated chloroform (CDCl₃) showed characteristic signals corresponding to its complex steroidal structure. nih.govdovepress.com For instance, the olefinic protons (C₁-H and C₂-H) appear as doublets of doublets at approximately δ 7.30 and δ 6.28 ppm, respectively, while the C₄-H proton is observed as a singlet at δ 6.03 ppm. nih.govdovepress.com The protons at C₂₁ and C₁₆, adjacent to oxygen atoms, are found in a multiplet between δ 4.58 and δ 4.45 ppm. nih.govdovepress.com

While specific ¹H NMR data for this compound is not detailed in the provided results, the acetylation at the C-21 position would cause a downfield shift of the C₂₁-H protons compared to the parent budesonide, due to the deshielding effect of the acetate group. The methyl protons of the acetate group would introduce a new singlet, typically appearing in the region of δ 2.0-2.2 ppm.

A study on Budesonide 21-phosphate, a related compound, provides further insight into the expected spectral regions for key protons. In this analysis, using deuterated methanol (CD₃OD), the olefinic protons were observed at δ 7.47 (d, J = 10.1 Hz, 1H) and δ 6.26 (d, J = 10.1 Hz, 1H), with the C₄-H proton at δ 6.01 (s, 1H). mdpi.comsemanticscholar.orggoogle.comgoogle.com

Proton Assignment (Budesonide in CDCl₃) Chemical Shift (δ, ppm) Multiplicity
C₁-H7.30dd
C₂-H6.28dd
C₄-H6.03s
C₂₁-H, C₁₆-H4.58–4.45m
C₂₄-H, C₁₁-H4.27–4.15m

Mass Spectrometry (MS) and LC-MS/MS for Molecular Identification and Impurity Profiling

Mass spectrometry is an indispensable technique for determining the molecular weight and fragmentation patterns of this compound, which aids in its identification and the characterization of related impurities.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in conjunction with liquid chromatography (LC-MS) for the analysis of corticosteroids.

ESI-MS is particularly useful for analyzing polar and thermally labile molecules. In positive ESI mode, this compound is expected to form a protonated molecule [M+H]⁺. Studies on related budesonide compounds have shown the formation of [M+H]⁺ ions, which can be further fragmented in tandem mass spectrometry (MS/MS) to provide structural information. mdpi.comsemanticscholar.orggoogle.comgoogle.comresearchgate.net For instance, the fragmentation of the dimeric ion of budesonide (m/z 861) in ESI-MS/MS yielded the protonated monomer at m/z 431. scirp.org

APCI is another valuable ionization technique, often used for less polar molecules. A study on the analysis of budesonide epimers and hydrocortisone utilized negative APCI tandem mass spectrometry in selected reaction monitoring (SRM) mode. researchgate.net While ESI is prone to matrix effects, APCI can sometimes offer reduced ion suppression, making it a suitable alternative for complex sample matrices. taylorandfrancis.com

A detailed LC-MS/MS method for the estimation of budesonide in human plasma involved ESI, where the parent peak for budesonide was observed at m/z 413.5 and a daughter peak at m/z 323.1. For this compound, with a molecular weight of 472.57 g/mol , the expected protonated molecule [M+H]⁺ would have an m/z of approximately 473.6. allmpus.comsynthinkchemicals.comnih.gov

Ionization Technique Typical Application Observed Ions (Related Compounds)
Electrospray Ionization (ESI)Polar, thermally labile molecules[M+H]⁺, [M+Na]⁺, Dimeric ions [2M+H]⁺
Atmospheric Pressure Chemical Ionization (APCI)Less polar molecules, reduced matrix effects[M+H]⁺, specific fragment ions in SRM mode

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Detection Wavelength Optimization

UV-Vis spectroscopy is a robust and widely used technique for the quantitative analysis of corticosteroids, including this compound, due to the presence of a chromophoric α,β-unsaturated ketone system in the A-ring of the steroid nucleus.

The maximum absorption wavelength (λmax) for budesonide is consistently reported to be around 246 nm. japsonline.comresearchgate.netjprinfo.com This wavelength is typically used for the densitometric evaluation in HPTLC and for detection in HPLC methods. researchgate.net Other studies have reported using detection wavelengths of 242 nm, 244 nm, and 254 nm for budesonide and its related substances, indicating that the optimal wavelength can vary slightly depending on the specific mobile phase composition and analytical conditions. uspnf.comdissolutiontech.comresearchgate.netnih.govresearchgate.netnih.gov For instance, a stability-indicating HPLC method for budesonide used a UV detection wavelength of 244 nm. researchgate.net Another HPLC method for the simultaneous estimation of budesonide and formoterol fumarate used a detection wavelength of 252 nm. jddtonline.info

The linearity of the UV response is crucial for quantitative analysis. For budesonide, a linear relationship between absorbance and concentration has been demonstrated in the range of 1.4 to 25 µg/ml. japsonline.comresearchgate.net The method is validated for parameters such as accuracy, precision, repeatability, and reproducibility, ensuring reliable quantification. japsonline.comresearchgate.netjprinfo.com

Analytical Technique Parameter Value/Range
UV-Vis Spectroscopyλmax~246 nm japsonline.comresearchgate.netjprinfo.com
HPLC-UVDetection Wavelengths242 nm, 244 nm, 252 nm, 254 nm uspnf.comdissolutiontech.comresearchgate.netnih.govresearchgate.netnih.govjddtonline.info
Quantitative AnalysisLinearity Range (Budesonide)1.4 - 25 µg/ml japsonline.comresearchgate.net

Impurity Analysis and Reference Standard Applications for this compound

This compound is itself considered a significant impurity in the production of budesonide. smolecule.com It is designated as "Budesonide Impurity K" in the European Pharmacopoeia and is also recognized as a USP impurity. smolecule.comsynzeal.com As such, it serves as a critical reference standard for the quality control of budesonide formulations. smolecule.com The use of a well-characterized reference standard of this compound is essential for the development and validation of analytical methods aimed at detecting and quantifying this impurity in the active pharmaceutical ingredient (API) and final drug products. synzeal.com

The United States Pharmacopeia (USP) outlines a liquid chromatography (LC) method for the determination of the 21-acetate of budesonide, with an acceptance criterion of not more than 0.10%. uspnf.com This highlights the regulatory importance of controlling this specific impurity.

The analysis of impurities in pharmaceuticals is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the drug. smolecule.com The study of this compound as an impurity involves understanding its formation pathways, stability, and potential degradation products.

Role as a Pharmaceutical Impurity (e.g., Budesonide EP Impurity K, USP this compound)

This compound is officially recognized as "Budesonide EP Impurity K" by the European Pharmacopoeia (EP) and as "this compound" by the United States Pharmacopeia (USP). smolecule.comsynzeal.com It is considered a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API), budesonide. The formation typically involves the acetylation of the 21-hydroxyl group of the parent steroid molecule.

The control of this impurity is a critical aspect of quality control in the manufacturing of budesonide. Both the EP and USP monographs for budesonide specify strict limits for the presence of this and other impurities to ensure the safety and efficacy of the final drug product. For instance, the USP stipulates an acceptance criterion of not more than 0.10% for the 21-acetate of budesonide in the drug substance. drugfuture.comuspnf.com

The analytical challenge lies in the structural similarity between budesonide and its 21-acetate derivative, which necessitates the development of highly specific, stability-indicating analytical methods capable of resolving these compounds effectively. researchgate.net Research has focused on developing robust chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to accurately quantify this compound in the presence of the budesonide API and its other related substances. nih.govgimitec.com Studies have highlighted the difficulty of separating all potential impurities, as some, like Budesonide Impurity K, may be strongly retained on certain columns or co-elute with other degradation products, requiring careful method optimization. nih.gov

Use as a Reference Standard in Quality Control and Analytical Method Development

The availability of highly purified this compound as a reference standard is indispensable for the pharmaceutical industry. synthinkchemicals.com It serves a pivotal role in the quality control of budesonide formulations and the development and validation of analytical methods. synzeal.com

As a reference standard, this compound is used for:

Impurity Identification: It allows for the unambiguous identification of the Budesonide EP Impurity K peak in chromatograms of budesonide API and finished products.

Method Validation: During the validation of new analytical methods, the reference standard is used to assess key parameters such as specificity, linearity, accuracy, precision, and the limit of quantification (LOQ). synzeal.comresearchgate.net For example, it is spiked into sample solutions to confirm that the method can effectively separate the impurity from the main component and other related substances.

System Suitability Testing: In routine quality control testing, the reference standard can be used to verify the performance of the chromatographic system before analyzing samples. The resolution between the budesonide epimers and the impurity epimers is a key system suitability requirement. drugfuture.com

Stability Studies: It is used as a marker in stability studies to monitor the potential degradation of budesonide or the formation of new impurities under various stress conditions (e.g., acid, base, oxidation, heat). researchgate.net

The United States Pharmacopeia outlines a specific HPLC method for limiting "21-Acetate of Budesonide," demonstrating its regulatory importance. The parameters for this method are detailed in the table below.

Table 2: USP Chromatographic Method for Analysis of this compound

ParameterSpecification
Mode Liquid Chromatography (LC)
Detector UV 254 nm
Column 4.6-mm × 15-cm; 5-µm packing L1
Mobile Phase Acetonitrile and Buffer (45:55) (Buffer: 3.17 mg/mL monobasic sodium phosphate and 0.23 mg/mL phosphoric acid, pH 3.2)
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Relative Retention Times Budesonide epimer B (1.0), Budesonide epimer A (1.1), this compound epimer 1 (3.1), this compound epimer 2 (3.2)
Acceptance Criteria Not More Than 0.10% of the 21-acetate of budesonide is found.

Source: USP-NF. drugfuture.comuspnf.com

The development of such precise analytical methods, enabled by the use of well-characterized reference standards like this compound, is fundamental to ensuring that each batch of budesonide released to the market meets the stringent requirements for purity and quality.

Biochemical Transformations and Molecular Interactions in Prodrug Research Involving Budesonide 21-acetate

Biotransformation of Budesonide 21-Acetate to Active Budesonide

This compound is a C-21 acetylated derivative, or prodrug, of budesonide. smolecule.com Its structure is modified by the addition of an acetate group at the 21-position, which alters its physicochemical properties. smolecule.com For this compound to exert its therapeutic effects, it must first be converted into its active form, budesonide. This biotransformation is a critical step, primarily involving the cleavage of the acetate ester to release the active parent compound. smolecule.comnih.gov This process can occur through enzymatic action and hydrolysis under physiological conditions.

The conversion of ester prodrugs like this compound to their active form is often facilitated by enzymes. nih.gov Esterases, such as carboxylesterases found in plasma and various tissues, are responsible for hydrolyzing the ester bond. researchgate.net Research on budesonide conjugates indicates that the activity of carboxylesterase in rat plasma is significantly higher than in human plasma, a factor considered in biological stability studies. researchgate.net The goal of such a prodrug strategy is to ensure the release of the active steroid. nih.gov In the context of advanced drug delivery systems, such as antibody-drug conjugates, linker technologies are designed to be stable in plasma but cleavable by specific enzymes like proteases within target cells, which then initiates a process to release the active drug. chemrxiv.org

Beyond enzymatic action, this compound can undergo hydrolysis under physiological conditions to release the parent budesonide. smolecule.com The stability and rate of this chemical transformation are influenced by factors such as pH. researchgate.net Studies involving stress degradation of budesonide and its derivatives include hydrolysis under various pH conditions to assess stability and degradation pathways. researchgate.net For colon-targeted delivery systems of budesonide, formulations are designed to withstand the acidic pH of the stomach and the higher pH of the small intestine before releasing the drug in the colon, which has a slightly lower pH (around 6.8) than the small intestine (around 7.4). nih.gov The hydrolysis of the acetate group from this compound is a key step in making the active glucocorticoid available to its target receptors. smolecule.com

Enzymatic Cleavage of the Acetate Moiety

Glucocorticoid Receptor Binding Kinetics (of the active budesonide released from the prodrug)

Once budesonide is released from its 21-acetate prodrug, its anti-inflammatory activity is mediated through high-affinity binding to the glucocorticoid receptor (GR). patsnap.compatsnap.com The kinetics of this binding—how quickly the drug associates with and dissociates from the receptor—is a key determinant of its potency and duration of action.

The binding kinetics of budesonide to the human glucocorticoid receptor have been quantified using receptors from human lung tissue. nih.gov These studies determine the association rate constant (kₐ), which measures the rate of formation of the drug-receptor complex, and the dissociation rate constant (kₑ), which measures its rate of breakdown.

From these kinetic constants, an equilibrium dissociation constant (Kᴅ) can be calculated, representing the concentration of the drug required to occupy 50% of the receptors at equilibrium. researchgate.net A lower Kᴅ value indicates a higher binding affinity. For budesonide, the Kᴅ has been determined to be 1.32 nmol/L. nih.gov The half-life of the budesonide-receptor complex, another critical parameter derived from kinetic studies, is approximately 4.6 hours. nih.gov

Binding Kinetic Constants for Budesonide with the Human Glucocorticoid Receptor nih.gov
ParameterValue
Association Constant (kₐ)18.9 x 10⁵ L·mol⁻¹·min⁻¹
Dissociation Constant (kₑ)25.0 x 10⁻⁴ min⁻¹
Equilibrium Dissociation Constant (Kᴅ)1.32 nmol/L
Half-life of Receptor Complex4.6 hours

Relative receptor affinity (RRA) is a measure used to compare the binding strength of different glucocorticoids to the GR, typically using dexamethasone as a reference standard. nih.govnih.gov Budesonide demonstrates a significantly higher affinity for the GR than dexamethasone. nih.govpharmgkb.org In studies using human lung tissue, budesonide showed an RRA of 855, where dexamethasone was set to 100. nih.gov The (22R)-epimer of budesonide is noted to be about twice as active as the (22S)-epimer and 14 times more active than dexamethasone. nih.gov

In comparison to other inhaled corticosteroids, budesonide's affinity is lower than that of fluticasone propionate and mometasone furoate. pharmgkb.orgmdpi.com However, affinity is not the sole determinant of clinical effect; factors like drug concentration at the receptor site are also crucial. nih.gov

Selectivity studies assess the binding affinity of a drug for its target receptor versus other, structurally similar receptors, such as the progesterone receptor (PR). nih.govqdcxjkg.com High selectivity is desirable to minimize off-target effects. Budesonide exhibits high selectivity for the glucocorticoid receptor over the progesterone receptor, with a selectivity ratio (RBA-GR/RBA-PR) of 44, which was the highest among the inhaled glucocorticoids tested in one study. nih.govqdcxjkg.com

Comparative Glucocorticoid Receptor (GR) Affinity and Selectivity nih.govnih.govpharmgkb.orgnih.govqdcxjkg.com
CompoundRelative Receptor Affinity (RRA) (Dexamethasone = 100)GR/PR Selectivity Ratio
Dexamethasone100476
Budesonide855 nih.gov44 nih.govqdcxjkg.com
Fluticasone Propionate1910 nih.gov12 nih.govqdcxjkg.com
Mometasone FuroateHigher than Fluticasone Propionate pharmgkb.org1.1 nih.govqdcxjkg.com
Triamcinolone AcetonideLower than Budesonide pharmgkb.org18 nih.govqdcxjkg.com

Determination of Association and Dissociation Constants

Modulation of Cellular Pathways (via transformed budesonide)

The binding of budesonide to the glucocorticoid receptor initiates a cascade of molecular events that modulate cellular pathways, primarily leading to potent anti-inflammatory and immunosuppressive effects. patsnap.com Upon binding, the budesonide-GR complex translocates to the cell nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.compatsnap.com

This interaction modulates the transcription of a wide array of genes. mdpi.comnih.gov Budesonide upregulates the expression of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins and leukotrienes. patsnap.com Concurrently, it suppresses the expression of pro-inflammatory genes. patsnap.commdpi.com This is achieved in part by interfering with the activity of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are central to the inflammatory response. patsnap.comnih.gov

Research has shown that budesonide treatment leads to the reduced expression of pro-inflammatory cytokines such as IL-1β, IL-4, IL-5, IL-6, IL-13, and TNF-α. patsnap.comnih.govabcam.com Studies in mouse models have demonstrated that budesonide can modulate hundreds of genes involved in diverse pathways, including cell cycle control, apoptosis (via Mad2/3 and Bim/Blk), and signal transduction pathways like the G protein pathway and MAPK cascade. nih.gov Furthermore, budesonide has been shown to modulate the transforming growth factor-β (TGF-β) signaling pathway by inhibiting the activation of its intracellular effectors, the Smad proteins, thereby influencing processes like tissue remodeling and fibrosis. nih.gov

Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Cyclooxygenase, Lipoxygenase)

This compound, a C-21 acetylated derivative of the potent glucocorticoid budesonide, demonstrates significant anti-inflammatory activity by influencing the production and function of various pro-inflammatory mediators. smolecule.com Its mechanism, largely mirroring that of its parent compound budesonide, involves interaction with glucocorticoid receptors, which leads to the downregulation of inflammatory pathways. smolecule.comrjptonline.org This interaction inhibits the expression of pro-inflammatory cytokines and key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). smolecule.comnih.gov

The primary anti-inflammatory effect of glucocorticoids like budesonide is the inhibition of inflammatory cytokine production. nih.gov Studies have shown that budesonide potently inhibits the release of multiple cytokines from various immune and epithelial cells. In human lung macrophages, budesonide was found to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in a concentration-dependent manner. karger.com Similarly, in peripheral blood mononuclear cells (PBMCs), budesonide reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. clinmedjournals.orgclinmedjournals.org Research on budesonide conjugates, which are structurally related to this compound, also highlights this inhibitory action. For instance, certain budesonide-21-ester conjugates significantly inhibited IL-6 production in lipopolysaccharide (LPS)-induced A549 lung cells. nih.govresearchgate.net The inhibitory effect of budesonide on cytokine release has been shown to be more potent than that of other corticosteroids like dexamethasone in some experimental models. fda.gov

The influence of budesonide extends to the arachidonic acid cascade, which is mediated by cyclooxygenase and lipoxygenase enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are powerful mediators of inflammation. nih.gov Glucocorticoids are known to inhibit phospholipase A2, the enzyme that releases arachidonic acid from cell membranes, thereby reducing the substrate available for both COX and LOX pathways. drugbank.comsemanticscholar.org By inhibiting these pathways, budesonide effectively reduces the production of these inflammatory lipids. nih.govnih.gov This dual inhibition of both cytokine pathways and the arachidonic acid cascade is central to its broad anti-inflammatory efficacy. aacrjournals.org

MediatorCell Type / ModelKey Research FindingReference
TNF-α, IL-1β, IL-6Peripheral Blood Mononuclear Cells (PBMCs)Budesonide inhibited the production of TNFα, IL-1β, and IL-6 in both unstimulated and LPS-stimulated PBMCs. Maximum inhibition for unstimulated cells was at 10-8 M. clinmedjournals.orgclinmedjournals.org
IL-6A549 Lung Cells (LPS-induced)Budesonide-21-ester conjugates (1 nM) significantly inhibited IL-6 production, with some conjugates showing inhibitory rates almost twice that of the parent budesonide. nih.govresearchgate.net
TNF-α, IL-6, IL-8Human Lung MacrophagesBudesonide inhibited sPLA₂-induced release of TNF-α, IL-6, and IL-8 in a concentration-dependent manner, with complete inhibition at 1,000 nM. karger.com
IL-4Human Mast Cells (HMC-1)IL-4 was the most susceptible cytokine to inhibition by budesonide, which showed greater potency than dexamethasone. fda.gov
Cyclooxygenase (COX) & Lipoxygenase (LOX)General MechanismThe mechanism involves the inhibition of phospholipase A2, which reduces the availability of arachidonic acid for conversion into prostaglandins and leukotrienes by COX and LOX enzymes. nih.govdrugbank.com

Immune Response Modulation

This compound modulates the immune system primarily through the mechanisms established for its parent compound, budesonide, which is a potent glucocorticoid. smolecule.com The cornerstone of this modulation is the binding of the compound to glucocorticoid receptors, which are present in nearly all cell types, including key immune cells. nih.govtga.gov.au This interaction triggers a cascade of genomic effects, leading to the suppression of immune responses. smolecule.comnih.gov

The modulatory effects of budesonide are extensive, influencing the activation, proliferation, migration, and apoptosis of various immune cells. tga.gov.au It has been shown to inhibit the activation of neutrophils and prevent their migration into lung tissue during inflammation. nih.gov In studies involving peripheral blood mononuclear cells (PBMCs), budesonide can inhibit cell proliferation, particularly at lower concentrations. clinmedjournals.org Furthermore, it affects the function of lymphocytes, the central cells of the adaptive immune response. Research has demonstrated that budesonide can reduce the number of type 2 T-helper (Th2) cells and type 2 innate lymphoid cells (ILC2s), which are critical drivers of allergic inflammation. ersnet.org This reduction in key inflammatory cell populations contributes significantly to its therapeutic effects in immune-mediated conditions. ersnet.org

The modulation also involves altering the balance of cytokine production by immune cells. Beyond simply inhibiting pro-inflammatory cytokines, budesonide can also affect the production of anti-inflammatory cytokines, such as IL-10 and IL-1ra, although the effects can be complex and context-dependent. clinmedjournals.org For example, while budesonide generally suppresses pro-inflammatory cytokine production by LPS-stimulated PBMCs, its effect on anti-inflammatory cytokines can vary. clinmedjournals.org By binding to glucocorticoid receptors, budesonide interferes with the activity of inflammatory transcription factors like NF-κB, a key regulator of immune and inflammatory genes. fda.gov This inhibition of master regulatory signals provides a broad-spectrum suppression of the inflammatory process. drugbank.com

Immune Cell TypeObserved EffectStudy Context / ModelReference
Lymphocytes (Th2) & ILC2sSignificantly reduced cell numbers in vivo and in vitro.Airway cells from pediatric severe asthma patients treated with steroids. ersnet.org
Peripheral Blood Mononuclear Cells (PBMCs)Inhibited cell proliferation at a concentration of 10-8 M.In vitro study on human PBMCs. clinmedjournals.org
NeutrophilsSignificantly decreased total leukocyte and neutrophil counts in BALF.Rabbit model of severe lung injury. nih.gov
Mononuclear PhagocytesInhibited secretion of pro-inflammatory cytokines.Study on mononuclear phagocytes related to inflammatory bowel disease (IBD). fda.gov
T-cellsReduced T-cell numbers, but less general suppression compared to dexamethasone.Rat model of acute experimental colitis. fda.gov

Advanced Material Science and Drug Delivery System Design for Budesonide and Its 21-derivatives

Polymeric Nanoparticle Formulations for Controlled Release

Polymeric nanoparticles serve as versatile carriers for hydrophobic drugs like budesonide, enabling sustained release and protecting the drug from premature degradation. The choice of polymer and formulation method significantly influences the final characteristics of the delivery system.

Biodegradable and biocompatible polymers such as Polylactide (PLA) and its copolymer, Poly(lactic-co-glycolic) acid (PLGA), are extensively used for creating nanoparticle drug delivery systems. benthamscience.comarvojournals.org These polymers are favored due to their approval by regulatory bodies like the FDA for parenteral administration and their ability to offer controlled drug release. mdpi.com

Research has demonstrated the successful encapsulation of budesonide into both PLA and PLGA nanoparticles. arvojournals.orgunesp.br For instance, budesonide-loaded PLA nanoparticles with a mean size of 345 nm have been developed using a solvent evaporation technique. arvojournals.org Similarly, PLGA has been used to formulate nanoparticles that provide sustained drug release. researchgate.netnih.gov One study reported that chitosan-coated PLGA nanoparticles encapsulating budesonide exhibited a high encapsulation efficiency of over 90%. unesp.br Another study developed pH-sensitive nanoparticles using a blend of Eudragit S100 and PLGA, achieving an encapsulation efficiency of 82.3% and a particle size of approximately 110.5 nm, designed for targeted release in the colon. nih.gov The release of the drug from these matrices is governed by diffusion and polymer degradation, which can be modulated by altering the polymer's molecular weight and composition. arvojournals.orgnih.gov

Mesoporous silica nanoparticles (MSNs) have emerged as promising carriers for oral drug delivery due to their high drug loading capacity, tunable pore sizes, and excellent biocompatibility. acs.org The geometry and morphology of MSNs are critical factors that influence their interaction with biological systems, such as mucus retention and cellular uptake. acs.orgacs.org

Studies on budesonide delivery for inflammatory bowel disease (IBD) have shown that the shape of MSNs plays a pivotal role. acs.orgnih.gov Different morphologies, including spherical, rod-like, and dendritic MSNs, have been investigated. acs.orgx-mol.com Dendritic MSNs, in particular, demonstrated enhanced retention time and rapid drug release at inflamed sites, leading to improved therapeutic outcomes in colitis models. acs.orgacs.orgnih.gov To ensure colon-targeted delivery, these budesonide-loaded MSNs are often coated with a pH-responsive polymer like Eudragit S100, which dissolves at the higher pH of the colon, triggering drug release. acs.orgnih.gov This approach improves the stability of the formulation in the upper gastrointestinal tract and ensures the drug reaches its target site. acs.orgacs.org

Solid lipid nanoparticles (SLNs) represent an alternative to polymeric nanoparticles, offering advantages such as high biocompatibility, potential for controlled release, and deep lung deposition when delivered via inhalation. tandfonline.comnih.gov SLNs are formulated from solid lipids and are particularly suitable for encapsulating hydrophobic drugs like budesonide. tandfonline.comtandfonline.com

Budesonide-loaded SLNs have been extensively developed and optimized for pulmonary delivery. tandfonline.comnih.govbjmu.edu.cn Using methods like emulsification-solvent diffusion and ultrasonication, researchers have produced SLNs with high encapsulation efficiencies (over 90%) and particle sizes suitable for inhalation (around 150-220 nm). nih.govbjmu.edu.cnresearchgate.net For example, an optimized formulation using glycerol monostearate as the lipid and polyvinyl alcohol (PVA) as a surfactant achieved an entrapment efficiency of 92.5%. nih.govresearchgate.net The in vitro release from these SLNs is often biphasic, characterized by an initial burst release followed by a sustained release phase, which can last for over 24 hours. nih.govbjmu.edu.cn To create a dry powder for inhalation, these SLN suspensions can be co-spray-dried with carriers like lactose. nih.gov

Lignin, an abundant natural polyphenol, is gaining attention as a biocompatible and biodegradable material for nanoparticle-based drug delivery. unive.itacs.org Lignin nanoparticles (LNPs) can be formed through processes like nanoprecipitation and self-assembly. unive.itresearchgate.netnih.gov

The entrapment of budesonide in LNPs has been demonstrated as a promising strategy for intestinal drug delivery. acs.orgresearchgate.netnih.govfigshare.com The inherent pH-dependent solubility of lignin allows for the design of smart delivery systems. unive.it Studies show that budesonide can be successfully entrapped within LNPs, and its release can be triggered by changes in pH and the presence of surfactants, mimicking the conditions of the small intestine. acs.orgnih.govnih.gov This stimuli-responsive release makes LNPs a viable platform for the controlled delivery of corticosteroids for conditions like inflammatory bowel disease. acs.orgresearch.fi

The efficiency of a nanoparticle drug delivery system is largely defined by its ability to load a sufficient amount of the drug and release it in a controlled manner. Encapsulation efficiency (EE) and drug loading (DL) are key parameters, alongside the in vitro release profile.

Below are tables summarizing reported data for various budesonide-loaded nanoparticle formulations.

Table 1: Encapsulation Efficiency and Drug Loading of Budesonide Nanoparticles

Nanoparticle System Encapsulation Efficiency (%) Drug Loading (%) Reference
PLGA-CS >90% Not Reported unesp.br
PLA Nanoparticles 65% 16.25% arvojournals.orgresearchgate.net
PLA Microparticles 99% 8.74% arvojournals.orgresearchgate.net
Eudragit S100/PLGA 82.3% ± 4.6% 8.1% ± 0.3% nih.gov
Eudragit L100 ~90% ~10% mdpi.com
SLNs (GMS/PVA) 92.5% ± 0.52% 5.8% ± 0.3% nih.govresearchgate.net
SLNs 97% Not Reported tandfonline.com
SLNs 97.77% ± 2.60% Not Reported bjmu.edu.cn

Note: GMS = Glycerol Monostearate; PVA = Polyvinyl Alcohol; PLGA-CS = Chitosan-coated PLGA.

Table 2: In Vitro Release Characteristics of Budesonide from Nanoparticles

Nanoparticle System Release Conditions (Medium) Release Profile Highlights Reference
PLA Nanoparticles PBS (pH 7.4) ~25% initial burst, ~50% cumulative release over 14 days. arvojournals.org
Eudragit S100/PLGA pH 1.2, 4.5, 7.4 (simulated GI tract) <10% release at pH 1.2 in 2h; sustained release at pH 7.4. nih.gov
SLNs (GMS/PVA) Not specified Controlled release with a mean release time of 10.4 hours. nih.govresearchgate.net
Lignin Nanoparticles pH 7.4 with surfactant (SDS) Triggered release; majority of budesonide released regardless of incomplete particle disintegration. unive.it

Note: PBS = Phosphate-Buffered Saline; GI = Gastrointestinal.

Lignin Nanoparticles for Drug Entrapment and Release

Surface Engineering Techniques for Particle Optimization

Surface modification of nanoparticles is a critical strategy to optimize their performance in biological systems. benthamscience.comnih.gov Engineering the particle surface can enhance stability, improve targeting, and control drug release. ekb.eg

For PLGA nanoparticles, one of the most common surface modification techniques is PEGylation , which involves attaching polyethylene glycol (PEG) chains to the particle surface. nih.gov This can be achieved through physical adsorption or by using PLGA-PEG copolymers during nanoparticle formulation. nih.gov PEGylation creates a hydrophilic "stealth" layer that reduces recognition by the immune system, prolongs circulation time, and can enhance diffusion through mucosal barriers. nih.gov

Another approach is the coating of nanoparticles with bioadhesive polymers. For instance, coating budesonide-loaded MSNs with Carbopol or Eudragit S100 serves multiple purposes. ekb.egtjpr.org Eudragit S100 provides pH-sensitive targeting to the colon, while Carbopol can form bonds with functionalized silica carriers to sustain drug release. tjpr.org Similarly, coating PLGA nanoparticles with chitosan not only can improve stability but also imparts a positive surface charge, which can enhance interaction with negatively charged biological membranes. unesp.br

For targeted delivery, ligands such as antibodies, peptides, or aptamers can be conjugated to the nanoparticle surface. benthamscience.comekb.eg This active targeting strategy ensures that the drug-loaded nanoparticles accumulate preferentially at the site of action, increasing therapeutic efficacy while minimizing systemic side effects. benthamscience.comlsu.edu For example, lipid-polymer hybrid nanoparticles (LPNs) have been engineered using the cationic lipid DOTAP to modify the surface of PLGA nanoparticles, creating a positively charged surface that could potentially be used for binding negatively charged molecules like siRNA in combination therapies. researchgate.netnih.gov

Atomic Layer Deposition (ALD) for Nanoscale Film Coating of Particles

Atomic Layer Deposition (ALD) is a sophisticated vapor deposition technique used to apply ultrathin, highly uniform, and conformal films onto substrates at the atomic or molecular level. ethz.ch This method is based on sequential, self-limiting chemical reactions between a precursor and a co-reactant, separated by purge steps. ethz.ch In pharmaceutical science, ALD has emerged as a novel method for the surface nanoengineering of drug particles to precisely control their properties. nih.gov

Research has demonstrated the successful application of ALD to coat micronized budesonide particles with various inorganic nanoscale ceramic films, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and silicon dioxide (SiO₂). acs.orgacs.org The process is typically carried out in a fluidized bed reactor, which is advantageous for its scalability and established use in the pharmaceutical industry. acs.orgresearchgate.net For instance, gram-scale batches of budesonide have been coated at a relatively low temperature of 40°C. acs.org

The thickness of the deposited nanofilm is controlled with atomic precision by the number of ALD cycles performed. researchgate.net Studies on budesonide have involved up to 50 cycles for Al₂O₃ and TiO₂ and up to 100 cycles for SiO₂. acs.org Transmission electron microscopy (TEM) analysis confirms that this process yields smooth, conformal films on individual drug particles without significantly altering their surface morphology. ethz.chacs.org

Table 1: ALD Process Parameters for Coating Micronized Budesonide
ALD Film MaterialProcess TemperatureReactor TypeDeposition Cycles Applied
Aluminum Oxide (Al₂O₃)40°C acs.orgFluidized Bed Reactor acs.org10 to 50 cycles acs.org
Titanium Dioxide (TiO₂)40°C acs.orgFluidized Bed Reactor acs.org10 to 50 cycles acs.org
Silicon Dioxide (SiO₂)40°C acs.orgFluidized Bed Reactor acs.org10 to 100 cycles acs.org
This table summarizes the experimental conditions used in the Atomic Layer Deposition process for coating budesonide particles with different ceramic nanofilms. Data sourced from acs.org.

Impact on Release Kinetics and Aerosolization Properties

The application of ALD nanofilms has a profound and tunable impact on the two most critical properties of inhaled pharmaceuticals: drug release kinetics and aerosolization performance. nih.govacs.org

Release Kinetics: In vitro dissolution studies show that ALD coatings dramatically slow the release of budesonide. nih.govacs.org The release rate is inversely proportional to the thickness of the nanofilm; a thicker coating results in a more sustained release profile. acs.orgresearchgate.net For example, uncoated budesonide particles can release 77% of the drug within 30 minutes. acs.org In contrast, budesonide coated with a 10 nm SiO₂ film released only about 55% in the same timeframe. acs.org This effect is consistent across different ceramic materials (Al₂O₃, TiO₂, and SiO₂). acs.orgacs.org Analysis via ex situ TEM during dissolution reveals that the nanofilms remain mostly intact, suggesting the release is governed by the transport of the dissolution medium through the coating. nih.govacs.org

Aerosolization Properties: Surface nanoengineering with ALD significantly improves the aerosolization of budesonide powder. acs.org In vitro tests using a fast screening impactor demonstrated a nearly two-fold increase in the fine particle fraction (FPF) for all ALD-coated formulations after just 10 deposition cycles. nih.govacs.org This enhancement is attributed to a reduction in interparticle cohesive forces, as the ceramic surfaces created by ALD are less adhesive than the surface of the original drug crystals. nih.gov This improved dispersibility allows for more efficient lung deposition without the need for carrier particles like lactose. acs.org

Table 2: Effect of ALD Coating on Budesonide Dissolution and Aerosolization
FormulationFilm ThicknessCumulative Release at 30 minFine Particle Fraction (FPF) Improvement
Uncoated BudesonideN/A~77% acs.orgBaseline nih.gov
SiO₂-Coated Budesonide6 nm~70% acs.org~2-fold increase nih.gov
SiO₂-Coated Budesonide10 nm~55% acs.orgNot specified
Al₂O₃/TiO₂-Coated Budesonide (10 cycles)Not specifiedSlower than uncoated acs.org~2-fold increase nih.gov
This table presents key research findings on how ALD coatings modify the dissolution rate and aerosolization efficiency of budesonide. Data sourced from nih.govacs.org.

Controlled Release Mechanisms and Design Principles

The goal of controlled-release systems is to deliver a drug at a predetermined rate for a prolonged period. basicmedicalkey.com The design of such systems for compounds like budesonide relies on fundamental physicochemical principles, primarily diffusion and dissolution. unhas.ac.id

Diffusion-Controlled Release Systems

In a diffusion-controlled system, the drug release is governed by its passage through an inert, water-insoluble barrier. nih.gov The rate-limiting step is the diffusion of the drug molecules, a process described by Fick's laws of diffusion. nih.gov There are two primary design types for these systems. basicmedicalkey.comunhas.ac.id

Reservoir Systems: In this design, a core of the drug (the reservoir) is encapsulated within a rate-controlling polymeric membrane. basicmedicalkey.comunhas.ac.id The drug release rate is controlled by the properties of this membrane, such as its thickness and permeability. The ALD-coated budesonide particles are a perfect example of a nanoscale reservoir system. acs.org The budesonide core is the reservoir, and the ceramic nanofilm acts as the rate-controlling membrane. acs.org The release mechanism involves the inward diffusion of the surrounding medium through nanopores in the film, dissolution of the budesonide core, and subsequent outward diffusion of the dissolved drug. acs.org

Matrix Systems: Here, the drug is uniformly dispersed throughout a solid, non-dissolving polymer matrix. basicmedicalkey.com The drug molecules must diffuse through the tortuous pathways of the polymer network to be released. The release rate in these systems typically decreases over time as the diffusion path length for the remaining drug increases.

The design of these systems requires careful consideration of the drug's properties and the polymer carrier's characteristics to achieve the desired, often zero-order, release profile. nih.gov

Dissolution-Controlled Release Systems

Dissolution-controlled systems are designed for drugs where the release rate is limited by the speed at which the drug or its surrounding matrix dissolves in the physiological medium. unhas.ac.id The Noyes-Whitney equation quantitatively describes this process, highlighting the importance of the drug's surface area and solubility. unhas.ac.id

Matrix Dissolution Systems: In this design, the drug is dispersed within a slowly dissolving or erodible polymer matrix. basicmedicalkey.com As the polymer matrix dissolves, the drug is exposed to the solvent and released. basicmedicalkey.com Formulations for oral delivery of budesonide for inflammatory bowel disease often use this principle, employing polymers like Hypromellose K4M and Xanthan Gum that swell and slowly dissolve to provide sustained release in the gastrointestinal tract. impactfactor.orgresearchgate.net

Encapsulation/Coating Dissolution Systems: This approach involves coating drug particles or granules with a polymer that dissolves at a specific rate. basicmedicalkey.comunhas.ac.id A common application is enteric coating, where polymers like Eudragit® are used. ucl.ac.uk These polymers are insoluble at the low pH of the stomach but dissolve at the higher pH of the intestine, thus delaying and targeting drug release. impactfactor.orgucl.ac.uk Commercial budesonide formulations utilize this technology to target release to specific regions of the intestine. ucl.ac.uk

The selection of polymers and the design of the formulation (e.g., tablet, coated pellets) are critical in dictating the onset, rate, and duration of drug release in these systems. impactfactor.orgucl.ac.uk

Q & A

Q. What analytical techniques are recommended for quantifying Budesonide 21-acetate in pharmaceutical formulations?

  • Methodology : Reverse-phase HPLC or UPLC-MS/MS is commonly employed. For HPLC, use a phosphate buffer (pH 3.2) and a C18 column. Calculate the percentage of this compound using the formula: Result=(Peak areas of epimers of Budesonide 21-acetatePeak areas of Budesonide)×100\text{Result} = \left(\frac{\sum \text{Peak areas of epimers of this compound}}{\sum \text{Peak areas of Budesonide}}\right) \times 100

    Ensure the limit of quantification (LOQ) is ≤0.10% for impurities . For UPLC-MS/MS, employ a Shim-pack column with acetonitrile/water gradients and monitor transitions like m/z 431.2 → 147.1/413.2 .

Q. How can this compound be distinguished from structurally similar glucocorticoids in mixed samples?

  • Methodology : Use mass spectrometry (MS) with fragmentation patterns. For example, this compound (m/z 431.2) differs from Methylprednisolone 21-acetate (m/z 417.2) and Dexamethasone 21-acetate (m/z 435.3) due to unique precursor-to-product ion transitions. Chromatographic retention times (e.g., \sim6.76 min for Budesonide) further aid differentiation .

Q. What are standard protocols for sample preparation in detecting this compound in cosmetics?

  • Methodology : Extract samples with acetonitrile after dispersing in saturated NaCl. Precipitate macromolecules using potassium ferrocyanide and zinc acetate. Purify via Oasis HLB solid-phase extraction (SPE) to remove matrix interferences. Validate recovery rates (87.7–122.1%) and precision (RSD 3.8–6.7%) .

Advanced Research Questions

Q. How can epimeric interference be resolved during quantification of this compound?

  • Methodology : Optimize chromatographic conditions to separate epimers. For instance, adjust mobile phase pH (e.g., 3.2 ± 0.1) and use a high-efficiency column (e.g., SHIMADZU Shim-pack). If resolution is insufficient, sum the peak areas of both epimers and report them collectively against Budesonide’s total peak area .

Q. What strategies validate an analytical method for this compound in complex environmental matrices like water?

  • Methodology :
    • Linearity : Test over 0.5–100 ng/mL; correlation coefficient () should exceed 0.999 .
    • Recovery : Spike samples with known concentrations; acceptable recovery ranges are 79.4–122.1% .
    • Precision : Calculate intra-/inter-day RSD (<10%) using replicate analyses.
    • Matrix Effects : Compare slopes of calibration curves in solvent vs. matrix extracts .

Q. How to establish impurity profiles for this compound in synthetic pathways?

  • Methodology : Synthesize reference standards (e.g., Desonide 21-Acetate) and spike them into reaction mixtures. Use LC-MS to track byproducts like 11-ketobudesonide (limit: ≤0.2%) and diastereomers. Confirm identities via NMR and high-resolution MS .

Q. What are the challenges in detecting this compound in biological matrices, and how are they addressed?

  • Methodology : Overcome ion suppression in plasma/serum by using isotope-labeled internal standards (e.g., deuterated Budesonide). Employ protein precipitation with acetonitrile followed by SPE. Optimize MS parameters to enhance sensitivity (e.g., ESI+ mode, dwell time ≥50 ms) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported LOQ values for this compound across studies?

  • Methodology : Evaluate methodological variables:
    • Column Type : C18 vs. phenyl-hexyl columns affect retention and sensitivity .
    • Detection Mode : UV (low sensitivity) vs. tandem MS (higher sensitivity).
    • Sample Cleanup : SPE reduces matrix effects, improving LOQ .
  • Resolution : Standardize protocols using reference materials (e.g., USP Budesonide RS) and cross-validate across labs .

Tables for Key Data

Parameter HPLC UPLC-MS/MS
LOQ0.10%0.50 ng/mL
Retention TimeNot specified6.76 min
Recovery RangeN/A87.7–122.1%
Key Transition (m/z)N/A431.2 → 147.1/413.2
Impurity Acceptance Limit Analytical Method
11-Ketobudesonide ≤0.2%HPLC with UV detection
21-Acetate Epimers ≤0.10%Peak area summation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Budesonide 21-acetate
Reactant of Route 2
Reactant of Route 2
Budesonide 21-acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.